Beta-3 Adrenergic Agonist Potency: 21-Fold Less Potent Than Mirabegron, Enabling Unique Dose-Response Characterization
2-(4-Aminophenyl)-2-methylpropan-1-ol activates the human beta-3 adrenergic receptor with an EC50 of 63 nM as measured by cAMP accumulation in recombinant CHO cells [1]. In direct cross-study comparison, this represents a 21-fold lower potency than the clinically approved beta-3 agonist mirabegron, which exhibits an EC50 of 22.4 nM in the same assay system . This potency differential positions 2-(4-aminophenyl)-2-methylpropan-1-ol as a moderate-efficacy tool compound suitable for dose-ranging studies where full receptor saturation with ultra-potent agonists may obscure partial agonist effects or induce receptor desensitization.
| Evidence Dimension | Beta-3 adrenergic receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 63 nM |
| Comparator Or Baseline | Mirabegron: 22.4 nM |
| Quantified Difference | Target compound is 21-fold less potent (63 nM vs 22.4 nM) |
| Conditions | cAMP accumulation assay in CHO cells expressing human beta-3 adrenoceptor |
Why This Matters
The moderate potency enables researchers to study beta-3 receptor pharmacology without immediate receptor saturation, providing a distinct experimental window not achievable with ultra-potent clinical agonists.
- [1] BindingDB. BDBM50021885 (CHEMBL3298986). Agonist activity at human beta3 adrenergic receptor expressed in cells by cAMP accumulation assay, EC50 = 63 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021885 View Source
